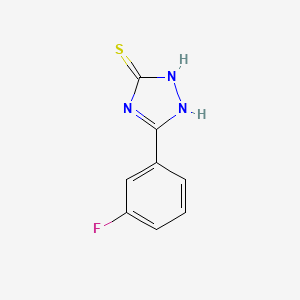

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONTSBVCLDDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Mechanisms

Cyclocondensation of Thiosemicarbazide with 3-Fluorobenzaldehyde

The foundational step in synthesizing 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide. This reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, forming a thiosemicarbazone intermediate. Key parameters include:

- Solvent : Ethanol or methanol, which stabilize the intermediate through hydrogen bonding.

- Temperature : Reflux conditions (70–80°C) to drive imine formation.

- Stoichiometry : A 1:1 molar ratio of aldehyde to thiosemicarbazide minimizes side products.

The intermediate is isolated via vacuum filtration and recrystallized from butan-1-ol to achieve >90% purity.

Table 1: Reaction Conditions for Thiosemicarbazone Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| Temperature | 75°C | Accelerates kinetics |

| Reaction Time | 4–6 hours | Ensures completion |

| Purification Method | Butan-1-ol recrystallization | Enhances purity |

Acid-Catalyzed Cyclization to the Triazole Core

The thiosemicarbazone intermediate undergoes cyclization in acidic media to form the triazole ring. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes this step by protonating the imine nitrogen, facilitating intramolecular nucleophilic attack by the thiol group. Critical considerations include:

- Acid Concentration : 6M HCl achieves 85% cyclization efficiency.

- Reaction Time : 2–3 hours under reflux prevents over-acidification.

- Workup : Neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate.

This step yields this compound as a crystalline solid, with typical yields of 65–72%.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but require stringent moisture control. Comparative studies show:

- DMF : Increases reaction rate by 30% but complicates purification.

- Ethanol : Balances reactivity and ease of isolation, preferred for laboratory-scale synthesis.

Table 2: Solvent Impact on Cyclization Efficiency

| Solvent | Cyclization Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 68 | 92 |

| DMF | 75 | 85 |

| Water | <10 | N/A |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning to continuous flow chemistry reduces batch inconsistencies and enhances scalability. Key advantages include:

Analytical Characterization

Spectroscopic Validation

- FTIR : S-H stretch at 2560 cm⁻¹, C=N vibrations at 1605 cm⁻¹.

- ¹H NMR : Aromatic protons (3-fluorophenyl) resonate at δ 7.35–7.80 ppm, while the triazole C-H appears at δ 8.10 ppm.

Table 3: Key Spectral Data

| Technique | Signal | Assignment |

|---|---|---|

| FTIR | 2560 cm⁻¹ | ν(S-H) |

| ¹H NMR | δ 8.10 (s, 1H) | Triazole C-H |

| ¹³C NMR | δ 163.5 | C=S |

Comparative Analysis with Structural Analogues

Challenges and Limitations in Synthesis

Thiol Group Oxidation

The -SH moiety is prone to oxidation during storage, necessitating inert atmospheres or stabilization with antioxidants like BHT (butylated hydroxytoluene).

Fluorine Reactivity

Electron-withdrawing effects of the fluorine substituent slow cyclization kinetics, requiring prolonged heating.

化学反应分析

Types of Reactions

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine

Nucleophiles: Amines, alcohols

Catalysts: Acid or base catalysts for cyclization reactions

Major Products

Disulfides: Formed by oxidation of the thiol group

Substituted Triazoles: Formed by nucleophilic substitution

Complex Heterocycles: Formed by cyclization reactions

科学研究应用

Medicinal Chemistry

5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies have shown that derivatives of triazole compounds can inhibit bacterial growth effectively. For instance, research demonstrated that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : The compound's mechanism of action includes inhibition of viral replication pathways. It has been explored as a potential antiviral agent targeting specific enzymes involved in viral life cycles .

- Anti-inflammatory Effects : Recent studies have indicated that this compound can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating inflammatory diseases .

Agricultural Applications

The compound is also being researched for its potential use in agriculture:

- Fungicides : Its antifungal properties suggest applicability as a fungicide in crop protection. The compound's ability to disrupt fungal cell membranes has been highlighted in recent studies .

- Pesticides : Given its biological activity, there is ongoing research into developing agrochemicals based on this compound to enhance crop yield and protect against pests .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with thiocarbohydrazide | High-yield synthesis under fusion conditions | 85-90% |

| Continuous flow synthesis | Enhanced efficiency for industrial applications | Not documented |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain modifications significantly increased antimicrobial activity. The derivatives were tested against multiple strains of bacteria and showed promising results, making them candidates for further development into new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound effectively inhibited COX enzymes in human cell lines. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.

作用机制

The mechanism of action of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to interact with topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, thereby exerting its antimicrobial effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of substituent effects on bioactivity

Key Observations :

- Chlorine vs. Fluorine : The 4-chlorophenyl analog (Yucasin) is a potent auxin biosynthesis inhibitor, while fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve membrane permeability in drug design .

- Positional Effects : Meta-fluorine (3-F) in the target compound may offer balanced electronic effects compared to para- or ortho-substituted analogs, as seen in Schiff bases where meta-F derivatives showed intermediate antimicrobial activity .

Corrosion Inhibition Efficiency

Table 2: Corrosion inhibition performance of triazole-thiol derivatives

Key Observations :

Physicochemical Properties

Table 3: Substituent effects on physicochemical properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Solubility | Stability |

|---|---|---|---|---|

| 3-F (meta-fluorine) | Moderate -I effect | Moderate increase | Moderate | High (C-F bond) |

| 4-Cl (para-chlorine) | Strong -I effect | High increase | Low | Moderate |

| 4-NO₂ (para-nitro) | Strong -I, -M | High increase | Very low | Low (reactive) |

| CF₃ (trifluoromethyl) | Strong -I effect | High increase | Very low | High |

Key Observations :

- The 3-fluorophenyl group offers a compromise between lipophilicity and solubility, making it favorable for drug design compared to highly hydrophobic groups (e.g., CF₃) .

生物活性

5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with appropriate thioketones or thioureas under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : The compound was tested against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic cancer), and IGR39 (melanoma). The results indicated that these derivatives possess selective cytotoxicity towards cancer cells with IC50 values ranging above 100 µM for most compounds, suggesting low toxicity against normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | >100 |

| Panc-1 | >100 | |

| IGR39 | >100 |

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Molecular docking studies have shown that derivatives can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests that these compounds could be useful in developing anti-inflammatory drugs .

Antiviral Activity

Research has also indicated antiviral properties against influenza viruses. In vitro studies demonstrated that certain derivatives could inhibit neuraminidase activity and block the M2 protein's active site in H1N1 viruses. This positions them as potential candidates for antiviral therapy .

Case Study 1: Anticancer Efficacy

A study investigating a series of triazole derivatives found that specific substitutions on the triazole ring significantly enhanced anticancer activity. For example, modifications at the phenyl ring were correlated with increased selectivity towards cancer cells while maintaining low toxicity to normal cells.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers explored the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in inflammatory markers and pain response, supporting its potential therapeutic application in inflammatory diseases.

常见问题

Q. What are the established synthetic routes for 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how are the products characterized?

The synthesis typically involves cyclocondensation of thiosemicarbazides with fluorophenyl-substituted precursors under acidic or basic conditions. For example, derivatives are synthesized by reacting 3-fluorophenyl hydrazines with carbon disulfide or thiourea analogs, followed by alkylation or condensation . Characterization employs elemental analysis , ¹H/¹³C-NMR (to confirm substituent positions and thiol tautomerism), LC-MS (for purity assessment), and FT-IR (to identify thiol (-SH) or thione (-S-) functional groups) .

Q. What preliminary biological screening methods are used to evaluate this compound’s activity?

Initial screening often includes:

- Antimicrobial assays (e.g., agar diffusion or microdilution against Gram-positive/negative bacteria and fungi) .

- Enzyme inhibition studies (e.g., urease or acetylcholinesterase inhibition via spectrophotometric methods) .

- In vitro cytotoxicity (MTT assay on cancer cell lines) . Positive controls and standardized protocols (CLSI guidelines) are critical for reproducibility .

Q. How is the purity and stability of this compound validated under laboratory conditions?

Purity is confirmed via HPLC (>95% threshold) and melting point analysis . Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity over 1–3 months) with periodic TLC or LC-MS monitoring . Storage recommendations typically include desiccated environments at –20°C to prevent thiol oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., S-alkylation or Schiff base formation) impact biological activity?

- S-Alkylation : Introducing alkyl chains (e.g., methyl, ethyl) enhances lipophilicity, improving membrane permeability but may reduce thiol-mediated reactivity. For example, S-methyl derivatives show increased antifungal activity compared to the parent compound .

- Schiff base formation : Condensation with aldehydes (e.g., 3,4-dichlorobenzaldehyde) can modulate electron density, enhancing interactions with enzymatic targets like dihydrofolate reductase . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What computational strategies are used to predict ADME properties and pharmacological potential?

- ADME prediction : Tools like SwissADME or pkCSM analyze logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, low logP values (<3) in triazole-thiols suggest limited CNS activity .

- Pharmacological profiling : PASS Online predicts potential targets (e.g., antimicrobial or antitumor activity) based on structural fragments . Validation via in vitro assays (e.g., cytochrome P450 inhibition) is essential to confirm computational findings .

Q. How can contradictory data in biological activity reports be resolved?

Discrepancies often arise from:

- Assay variability (e.g., broth microdilution vs. disk diffusion in antimicrobial testing) .

- Tautomeric equilibria : The thiol-thione tautomerism affects reactivity, requiring pH-controlled experiments and ¹H-NMR titration to identify dominant forms .

- Cellular context : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa cells) necessitate mechanistic follow-ups (e.g., apoptosis assays or ROS detection) .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational states?

- Dynamic NMR : Monitors thiol-thione tautomerism in real-time under varying temperatures .

- X-ray crystallography : Provides definitive proof of solid-state conformation, though crystallization challenges (e.g., polymorphism) require solvent screening .

- Raman spectroscopy : Distinguishes S–H (2550–2600 cm⁻¹) vs. C=S (1250–1400 cm⁻¹) vibrations in solution .

Methodological Best Practices

Q. What protocols optimize yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

- Flow chemistry : Enhances reproducibility for multi-step syntheses (e.g., sequential cyclocondensation and alkylation) .

- Purification : Use of flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and metabolite formation (LC-MS/MS) .

- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- hERG inhibition screening : Patch-clamp electrophysiology identifies cardiotoxicity risks .

Q. What strategies mitigate thiol oxidation during experimental workflows?

- Antioxidant additives : Include 1–2 mM DTT or TCEP in buffer solutions .

- Inert atmosphere : Perform reactions/sample storage under nitrogen or argon .

- Derivatization : Convert thiols to disulfides or thioethers temporarily for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。